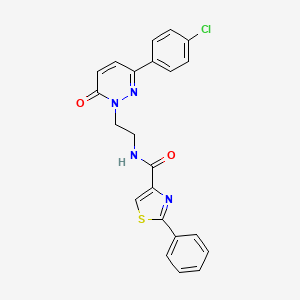
1-Diethylphosphoryl-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diethylphosphoryl-2-fluorobenzene is a useful research compound. Its molecular formula is C10H14FOP and its molecular weight is 200.193. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organometallic Chemistry and Catalysis
1-Diethylphosphoryl-2-fluorobenzene is a compound that has been explored in the context of organometallic chemistry. Fluorinated benzenes like 1,2-difluorobenzene are used as solvents in organometallic chemistry due to their weak binding to metal centers, making them suitable for transition-metal-based catalysis (Pike, Crimmin, & Chaplin, 2017).
Photophysical Studies
Research on 1,4-diethynyl-2-fluorobenzene, a related compound, demonstrates the impact of chromophore aggregation and planarization on photophysics. The study revealed insights into the absorption and emission characteristics of 1,4-diethynylbenzenes in different states (Levitus et al., 2001).
Excited State Reactions with Amines
The photochemical reaction of fluorobenzenes with amines, such as t-butylamine and diethylamine, has been studied. This includes the formation of adducts and substitution products, providing insights into reaction mechanisms under specific conditions (Gilbert & Krestonosich, 1980).
Pharmaceutical Applications
A series of fluorobenzene derivatives, including 1-(2,3-epoxypropoxy)-2(4)-fluorobenzenes, were synthesized and evaluated for their biological activity. These compounds show potential as phosphodiesterase (PDE) inhibitors, suggesting their relevance in heart therapy (Baker, Byrne, Economides, & Javed, 1995).
Hydrogen Bonding and Pi-Stacking Interactions
Fluorobenzenes, due to their pi-acceptor characteristics, are studied for their role in hydrogen bonding and pi-stacking interactions. These interactions are critical in understanding molecular structures and reactivity (Bachorz et al., 2008).
Mechanism of Action
Target of Action
It is known that fluorinated compounds often interact with various enzymes and proteins within the cell .
Mode of Action
It’s known that fluorinated compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets .
Biochemical Pathways
It’s known that fluorinated compounds can affect various enzymatic reactions . For instance, fluorobenzene can be transformed into 3-fluoro-cis,cis-muconate through cascade reactions by three enzymes .
Result of Action
The interaction of fluorinated compounds with cellular targets can lead to various downstream effects, potentially influencing cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Future Directions
The future directions for the study of “1-Diethylphosphoryl-2-fluorobenzene” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties . For instance, the use of nuclear magnetic resonance (NMR) spectroscopy using permanent magnets, rather than superconducting magnets, is a rapidly developing field . Performing the NMR measurement in the strong heteronuclear J-coupling regime has shown considerable promise for the chemical analysis of small molecules .
Properties
IUPAC Name |
1-diethylphosphoryl-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FOP/c1-3-13(12,4-2)10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBBZDDCSAORMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(CC)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2480607.png)
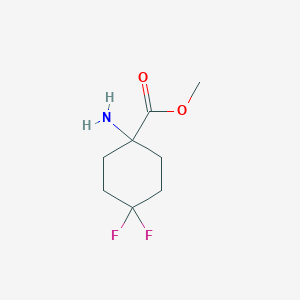
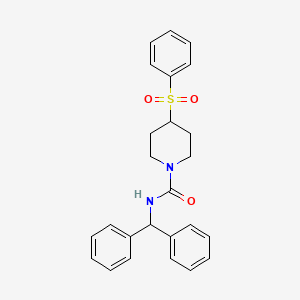

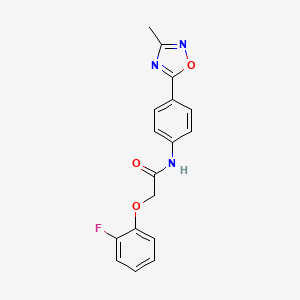
![5-benzyl-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2480616.png)

![7-tert-butyl-1,3-dimethyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2480619.png)
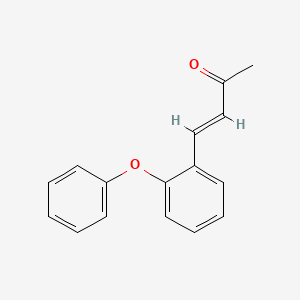

![1-Benzyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2480623.png)
![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2480624.png)
